![molecular formula C15H16F2N2O2S B2893468 1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea CAS No. 2097934-21-7](/img/structure/B2893468.png)
1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea
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Overview
Description
1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea, also known as DFP-10917, is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have promising applications in the fields of cancer research and drug discovery due to its unique properties.
Scientific Research Applications
Organic Synthesis and Chemical Properties
Urea derivatives are pivotal in organic synthesis, often serving as key intermediates in the construction of heterocyclic compounds, which are central to drug development and materials science. For instance, urea compounds have been utilized in cyclocondensation reactions to synthesize pyrimidinones, showcasing their role in expanding the chemical space of biologically active molecules (Bonacorso et al., 2003). Moreover, the synthesis and biochemical evaluation of certain urea derivatives as acetylcholinesterase inhibitors underline their potential in developing treatments for neurodegenerative diseases (Vidaluc et al., 1995).
Material Science
In materials science, urea derivatives have facilitated the creation of novel hydrogels, where their anion tuning capabilities enable the modulation of gel properties, illustrating their potential in designing smart materials for biomedical applications (Lloyd & Steed, 2011).
Antipathogenic Applications
The synthesis of thiourea derivatives has demonstrated significant antipathogenic activity, particularly against bacterial strains capable of forming biofilms. This highlights the potential of urea derivatives in addressing antibiotic resistance and developing new antimicrobial strategies (Limban et al., 2011).
Neuropeptide Y5 Receptor Antagonists
Research on trisubstituted phenyl urea derivatives has identified compounds with potent inhibitory activity against the neuropeptide Y5 receptor, indicating their utility in exploring therapeutic avenues for obesity and metabolic disorders (Fotsch et al., 2001).
Anticancer Agents
Urea derivatives have been studied for their ability to inhibit translation initiation, acting as potential anticancer agents. By activating the eIF2α kinase and reducing cancer cell proliferation, these compounds present a novel approach to cancer therapy (Denoyelle et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been known to target non-receptor tyrosine-protein kinases .
Mode of Action
Non-receptor tyrosine-protein kinases, which are potential targets of similar compounds, play a role in many key processes linked to cell growth and survival such as cytoskeleton remodeling in response to extracellular stimuli .
Biochemical Pathways
Non-receptor tyrosine-protein kinases, potential targets of similar compounds, are involved in various cellular pathways related to cell growth and survival .
Result of Action
The interaction of similar compounds with non-receptor tyrosine-protein kinases can influence cell growth and survival .
properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O2S/c1-15(21,7-10-5-6-22-8-10)9-18-14(20)19-13-11(16)3-2-4-12(13)17/h2-6,8,21H,7,9H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAFWQMOOKOCOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)NC2=C(C=CC=C2F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.